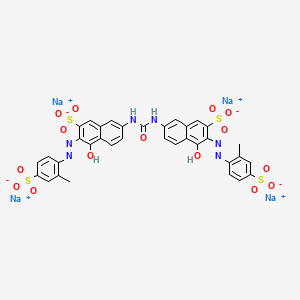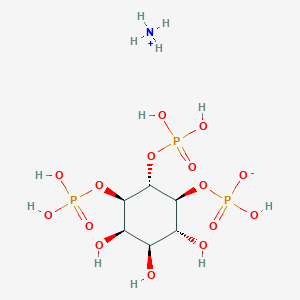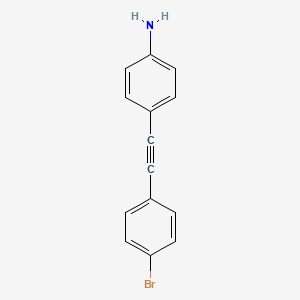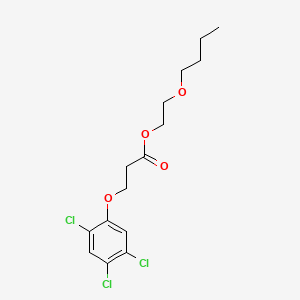
(1-Butylheptyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Butylheptyl)cyclohexane is an organic compound with the chemical formula C17H34 It is a derivative of cyclohexane, where a butylheptyl group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Butylheptyl)cyclohexane typically involves the alkylation of cyclohexane with a butylheptyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (1-Butylheptyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Sodium iodide, acetone, reflux conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
(1-Butylheptyl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.
作用機序
The mechanism of action of (1-Butylheptyl)cyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Cyclohexane: The parent compound, with a simpler structure and different chemical properties.
(1-Butyloctyl)cyclohexane: A similar compound with an additional carbon in the alkyl chain.
(1-Ethylundecyl)cyclohexane: Another similar compound with a longer alkyl chain.
Uniqueness: (1-Butylheptyl)cyclohexane is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
13151-80-9 |
|---|---|
分子式 |
C17H34 |
分子量 |
238.5 g/mol |
IUPAC名 |
undecan-5-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3 |
InChIキー |
BYZLRRVDPKPOEP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)





![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
